molecular formula C9H10N2 B6306122 5,7-Dimethylimidazo[1,5-a]pyridine CAS No. 1427432-88-9

5,7-Dimethylimidazo[1,5-a]pyridine

Cat. No.: B6306122
CAS No.: 1427432-88-9
M. Wt: 146.19 g/mol
InChI Key: STBAQYILVKMROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylimidazo[1,5-a]pyridine is a versatile heterocyclic compound that serves as a valuable scaffold in advanced scientific research. This bicyclic structure is part of a well-investigated class of compounds known for their tunable electronic properties and strong donor capabilities, which make them excellent precursors for ligands in coordination chemistry . Researchers utilize this core structure in the development of N-heterocyclic olefins (NHOs) and carbenes (NHCs), which are pivotal in catalysis and the stabilization of metal complexes . Furthermore, the imidazo[1,5-a]pyridine core is highly regarded in materials science for its luminescent properties. Functionalized derivatives are extensively used in the synthesis of blue-emissive dyes and as active components in the fabrication of optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) . The incorporation of specific substituents allows for the fine-tuning of photophysical characteristics, including large Stokes shifts and good fluorescence quantum yields, which are critical for applications in sensing and bio-imaging . This product is intended for research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5,7-dimethylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-8(2)11-6-10-5-9(11)4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBAQYILVKMROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=CN2C(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5,7 Dimethylimidazo 1,5 a Pyridine and Its Derivatives

Established Synthetic Routes to Imidazo[1,5-a]pyridines

Cyclocondensation Reactions from Precursors

Cyclocondensation reactions represent a foundational approach to the synthesis of the imidazo[1,5-a]pyridine (B1214698) core. beilstein-journals.org These methods typically involve the reaction of a (2-aminomethyl)pyridine precursor with an electrophilic component to construct the five-membered imidazole (B134444) ring. beilstein-journals.orgresearchgate.net

A notable example is the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium. beilstein-journals.orgnih.gov In this reaction, nitroalkanes are activated by phosphorous acid within the PPA, rendering them susceptible to nucleophilic attack by the aminomethylpyridine. beilstein-journals.org The reaction proceeds through the formation of a phosphorylated nitronate intermediate, which then undergoes cyclization and subsequent elimination to yield the imidazo[1,5-a]pyridine ring system. beilstein-journals.org While effective, this method can require relatively harsh reaction conditions. nih.gov

The scope of this reaction has been explored with various substituted 2-(aminomethyl)quinolines and different nitroalkanes, generally providing the corresponding imidazo[1,5-a]pyridine derivatives in moderate to good yields. beilstein-journals.org

Table 1: Cyclocondensation of 2-(aminomethyl)pyridine with Nitroethane researchgate.net

EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA 85%11034
6PPA 87% 0.5 g/HPO 0.25 g/mmol 110522

Note: Yields are based on NMR unless otherwise specified.

Vilsmeier-type Cyclizations

The Vilsmeier-Haack reaction offers a versatile, one-step synthesis of imidazo[1,5-a]pyridines. rsc.org This method involves the reaction of pyridine-2-carbonitriles with a Vilsmeier reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.orgrsc.org The reaction generates an electrophilic iminium salt that facilitates the cyclization and formylation of the pyridine (B92270) precursor. rsc.org This approach has been successfully applied to the synthesis of various imidazo[1,5-a]pyridines, as well as related fused systems like imidazo[1,5-a]quinolines and imidazo[5,1-a]isoquinolines. rsc.org

The mechanism involves the generation of an iminium salt from DMF and POCl₃. The electron-rich pyridine then attacks the electrophilic carbon of the iminium salt, leading to an intermediate that, upon basic hydrolysis, yields the formylated pyridine derivative. rsc.org

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and atom-economical methods for constructing the imidazo[1,5-a]pyridine core.

Metal-Catalyzed Approaches (e.g., Copper-Catalyzed Reactions)

Copper catalysis has emerged as a powerful tool for the synthesis of imidazo[1,5-a]pyridines. These methods often involve oxidative C-N bond formation, providing a direct route to the desired heterocyclic system. researchgate.net

One such protocol involves the copper-catalyzed reaction of pyridyl alcohols with benzylamines or amino acids. researchgate.net This domino reaction proceeds through alcohol oxidation, condensation, and subsequent oxidative C-N bond formation. researchgate.net Another approach utilizes a Cu(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using aerial oxygen as a green oxidant. nih.gov This method is notable for its atom economy and the use of a sustainable oxidant. beilstein-journals.org

Copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines also provides an efficient route to 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org Furthermore, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been successfully developed for the synthesis of imidazo[1,5-a]pyridine derivatives. beilstein-journals.org

Table 2: Examples of Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridine Derivatives

ReactantsCatalyst SystemKey TransformationReference
Pyridyl alcohols and benzyl (B1604629) aminesCopperInter-/intramolecular C-N bond formation researchgate.net
N-heteroaryl aldehydes/ketones and alkylaminesCu(I) / O₂Direct transannulation via Csp³-H amination nih.gov
α-amino acids and 2-benzoylpyridinesCu/I₂Decarboxylative cyclization organic-chemistry.org
Pyridyl esters and benzylamineCopperAerobic oxidative amination of C(sp³)–H bonds beilstein-journals.org
2-Aminopyridines and nitroolefinsCuBr / AirOne-pot synthesis organic-chemistry.org

Metal-Free Oxidative Cyclizations and C-H Functionalization

In a push towards more environmentally friendly synthetic methods, metal-free approaches have gained significant attention. nih.gov These strategies often rely on the use of readily available and less toxic reagents.

One notable metal-free method involves the use of elemental sulfur to mediate the sequential dual oxidative C(sp³)–H amination of 2-pyridyl acetates and amines. rsc.org This approach is operationally simple and has a broad substrate scope. rsc.org Another strategy employs molecular iodine for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines via a transition-metal-free sp³ C-H amination. rsc.org

Furthermore, metal-free C-H functionalization has been used to create methylene-bridged bis-imidazo[1,5-a]pyridines. In this reaction, formaldehyde (B43269) serves as both a solvent and a carbon source to bridge two imidazo[1,5-a]pyridine molecules. nih.govacs.org This method has been extended to other aldehydes and offers moderate to good yields. nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, offering high atom economy and convergence. mdpi.com

One prominent MCR for the synthesis of related imidazo[1,2-a]pyridine (B132010) systems is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the condensation of an aldehyde, an aminopyridine, and an isocyanide. mdpi.combio-conferences.org While not directly for the [1,5-a] isomer, the principles of MCRs are applicable. For the imidazo[1,5-a]pyridine system, three-component reactions involving N,N-substituted imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate (B1228247) or allenoates have been developed. acs.org These reactions proceed through a tandem sequence of nucleophilic addition, [3+2]-cycloaddition, and ring transformation to afford highly substituted furan (B31954) derivatives. acs.org

Innovative Ritter-Type Reactions for Scaffold Construction

The Ritter reaction, traditionally involving the addition of a nitrile to a carbocation, has been adapted in innovative ways for the construction of the imidazo[1,5-a]pyridine core. organic-chemistry.org A novel approach utilizes the combination of an efficient catalyst for generating benzylic cations from benzylic alcohols, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3), with para-toluenesulfonic acid (p-TsOH·H2O). acs.org This methodology facilitates the intermolecular Ritter-type reaction between pyridinylmethanol derivatives and various aryl or alkyl nitriles to furnish imidazo[1,5-a]pyridines. acs.org

The reaction conditions for this transformation have been optimized to achieve higher yields. For instance, increasing the reaction temperature and adjusting the equivalents of the acid catalyst have been shown to significantly improve the outcome. acs.org The use of acetonitrile (B52724) as a solvent, in particular, has proven to be beneficial. acs.org The crucial role of the Bi(OTf)3 catalyst is highlighted by the sharp decrease in product yield when the reaction is attempted with only p-TsOH·H2O. acs.org This method offers a broad substrate scope, allowing for the synthesis of a diverse range of imidazo[1,5-a]pyridine analogs in moderate to excellent yields. acs.org

Table 1: Optimization of Ritter-Type Reaction for Imidazo[1,5-a]pyridine Synthesis

Entry Catalyst Acid (equiv) Temperature (°C) Solvent Yield (%)
1 Bi(OTf)₃ (5 mol%) p-TsOH·H₂O (3.0) 85 DCE 38
2 Bi(OTf)₃ (5 mol%) p-TsOH·H₂O (3.0) 100 DCE Slightly Higher
3 Bi(OTf)₃ (5 mol%) p-TsOH·H₂O (3.0) 150 DCE 42
4 Bi(OTf)₃ (5 mol%) p-TsOH·H₂O (5.0) 150 DCE 78
5 Bi(OTf)₃ (5 mol%) p-TsOH·H₂O (7.0) 150 DCE 49
6 Bi(OTf)₃ (5 mol%) p-TsOH·H₂O (5.0) 150 MeCN 76
7 None p-TsOH·H₂O (5.0) 150 MeCN 13

Data derived from a study on the synthesis of imidazo[1,5-a]pyridine analogs. acs.org

Green Chemistry Principles in 5,7-Dimethylimidazo[1,5-a]pyridine Synthesis

The integration of green chemistry principles into the synthesis of nitrogen heterocycles like this compound is a growing area of focus, aiming to reduce environmental impact and enhance sustainability. rsc.orgmdpi.comnih.gov Key principles include the use of safer solvents, catalysis over stoichiometric reagents, and maximizing atom economy. acs.org

One significant green approach is the use of environmentally benign solvents such as water, polyethylene (B3416737) glycol (PEG), and other bio-based solvents. mdpi.comresearchgate.net These solvents are less toxic and can have a positive ecological impact. mdpi.com For instance, the synthesis of polysubstituted pyrroles, a related nitrogen heterocycle, has been efficiently achieved in water using indium trichloride (B1173362) as a catalyst. mdpi.com

Another cornerstone of green synthesis is the concept of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. acs.org For the synthesis of imidazo[1,5-a]pyridines, various catalytic systems have been developed. For example, a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines using oxygen as a green oxidant provides a rapid and concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.orgnih.gov Similarly, iron-catalyzed C-H amination in anisole, a greener solvent, produces imidazo[1,5-a]pyridines with water as the only byproduct. organic-chemistry.org

Microwave-assisted synthesis is another green technique that often leads to faster reaction times, higher yields, and greater product purity. rasayanjournal.co.innih.gov This method has been successfully applied to the synthesis of various pyridine derivatives. nih.gov

Regioselectivity and Stereoselectivity Considerations in Synthetic Pathways

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired isomer is obtained. Regioselective synthesis of related heterocyclic systems like pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines has been achieved from a common intermediate, highlighting the potential for divergent synthesis. nih.govsci-hub.se The choice of reagents and reaction conditions can dictate the formation of one regioisomer over another. sci-hub.se

For instance, in the synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines, regioselective aza-ene additions and cyclic-condensation reactions of heterocyclic ketene (B1206846) aminals have been employed under catalyst-free conditions. rsc.org The synthesis of pyridine and dihydropyridine (B1217469) derivatives often relies on the regio- and stereoselective addition to N-activated pyridines. semanticscholar.org

While specific studies on the stereoselective synthesis of this compound are not detailed in the provided context, the principles applied to related heterocycles are transferable. The introduction of chiral auxiliaries or catalysts can induce stereoselectivity, leading to the formation of specific enantiomers or diastereomers.

Strategies for Late-Stage Functionalization and Derivatization of this compound

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into complex molecules like this compound at a late step in the synthesis. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. unimi.it

A common LSF technique for pyridine-containing molecules is the Minisci reaction, which involves the functionalization of the pyridine ring with radicals. unimi.it This method allows for the introduction of various carbon-centered radicals at the C2 and C4 positions of the pyridine ring. unimi.it

For imidazo[1,5-a]pyridines, C-H functionalization is a key strategy for derivatization. mdpi.com For example, iodine-mediated one-pot synthesis allows for the introduction of a phenylthio group at the C1 position and a phenyl group at the C3 position. mdpi.com Metal-free approaches have also been developed for the C-H functionalization of imidazo[1,5-a]pyridines. One such method involves the use of formaldehyde as both a solvent and a carbon source to bridge two imidazo[1,5-a]pyridine molecules via a methylene (B1212753) group at the C1 position. nih.gov This reaction proceeds via C(sp2)-H functionalization and has been successfully applied to a range of substrates. nih.gov

Furthermore, multicomponent reactions (MCRs) offer an efficient means for the late-stage functionalization of the imidazo[1,2-a]pyridine core, a related isomer. A catalyst-free, three-component reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and boronic acid has been developed to functionalize the C3 position. nih.gov

Chemical Reactivity and Transformation Studies of 5,7 Dimethylimidazo 1,5 a Pyridine

Electrophilic Aromatic Substitution Reactions on the Imidazo[1,5-a]pyridine (B1214698) Core

The imidazo[1,5-a]pyridine ring system is susceptible to electrophilic attack. The electron-donating nature of the fused imidazole (B134444) ring activates the pyridine (B92270) ring towards electrophilic substitution. The position of substitution is dictated by the electronic properties of the bicyclic system. For the parent imidazo[1,5-a]pyridine, electrophilic substitution occurs most readily at the 1-position. If the 1-position is already occupied, the substitution takes place at the 3-position. rsc.orgelectronicsandbooks.com The presence of two methyl groups at the 5- and 7-positions in 5,7-dimethylimidazo[1,5-a]pyridine is expected to further enhance the electron density of the pyridine ring, thereby increasing its reactivity towards electrophiles.

Nitration:

The nitration of imidazo[1,5-a]pyridines has been studied, providing insight into the regioselectivity of electrophilic substitution on this ring system. rsc.orgelectronicsandbooks.com Typically, a mixture of nitric acid and sulfuric acid in an acetic acid solution is employed for the nitration. For unsubstituted imidazo[1,5-a]pyridine, the nitro group is introduced at the 1-position. When the 1-position is blocked, as in 1-methylimidazo[1,5-a]pyridine, nitration occurs at the 3-position. electronicsandbooks.com Based on these findings, the nitration of this compound is predicted to yield 1-nitro-5,7-dimethylimidazo[1,5-a]pyridine as the major product.

Halogenation:

While specific studies on the halogenation of this compound are not extensively documented, the halogenation of the related imidazo[1,2-a]pyridine (B132010) scaffold has been reported, which proceeds via an electrophilic aromatic substitution mechanism. researchgate.net For instance, regioselective chlorination of imidazo-fused heterocycles has been achieved using dichloro(4-(trifluoromethyl)phenyl)-λ³-iodane under mild conditions. researchgate.net It is anticipated that this compound would undergo similar electrophilic halogenation, likely at the 1-position, to afford 1-halo-5,7-dimethylimidazo[1,5-a]pyridines.

Friedel-Crafts Reactions:

The Friedel-Crafts acylation of the isomeric imidazo[1,2-a]pyridines has been shown to be a highly efficient method for the introduction of acyl groups at the C-3 position, catalyzed by aluminum chloride. nih.gov This suggests that the imidazo[1,5-a]pyridine ring system is also amenable to Friedel-Crafts reactions. For this compound, acylation would be expected to occur at the electron-rich 1-position to yield 1-acyl-5,7-dimethylimidazo[1,5-a]pyridines.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

ReactionReagents and ConditionsPredicted Major Product
NitrationHNO₃/H₂SO₄, Acetic Acid1-Nitro-5,7-dimethylimidazo[1,5-a]pyridine
HalogenationElectrophilic Halogenating Agent (e.g., NCS, NBS)1-Halo-5,7-dimethylimidazo[1,5-a]pyridine
Friedel-Crafts AcylationAcyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃)1-Acyl-5,7-dimethylimidazo[1,5-a]pyridine

Nucleophilic Additions and Substitutions with Dimethyl Substitution

The pyridine ring in imidazo[1,5-a]pyridine is electron-deficient, which can make it susceptible to nucleophilic attack, particularly when activated by quaternization of the nitrogen atom. The dimethyl substitution at the 5- and 7-positions would slightly increase the electron density of the pyridine ring, potentially moderating its reactivity towards nucleophiles compared to the unsubstituted parent compound.

Nucleophilic Addition:

Studies on the reaction of the parent imidazo[1,5-a]pyridine with ninhydrin have demonstrated that nucleophilic addition can occur at both the 1- and 3-positions. researchgate.net The reaction of imidazo[1,5-a]pyridine with two equivalents of ninhydrin leads to a 1,3-bis-adduct. researchgate.net This indicates that the imidazole part of the bicyclic system can also be subject to nucleophilic attack. It is plausible that this compound would exhibit similar reactivity towards strong nucleophiles.

Nucleophilic Substitution:

Direct nucleophilic substitution on the imidazo[1,5-a]pyridine core is generally difficult unless a good leaving group is present. However, nucleophilic aromatic substitution can be facilitated by the formation of an N-alkylated imidazo[1,5-a]pyridinium salt. These salts would be more susceptible to nucleophilic attack, leading to the formation of addition products or, if a leaving group is present, substitution products. While specific examples for this compound are not available, this remains a potential avenue for functionalization.

Cycloaddition Reactions Involving the Ring System

The participation of the imidazo[1,5-a]pyridine ring system in cycloaddition reactions is not well-documented in the scientific literature. The aromatic nature of the bicyclic system suggests that it would be relatively unreactive in typical Diels-Alder reactions acting as a diene. However, inverse-electron-demand Diels-Alder reactions, where the heterocyclic system acts as the diene, are known for other nitrogen-containing heterocycles. acsgcipr.org

For this compound to participate as a diene in a normal-electron-demand Diels-Alder reaction, the aromaticity of the pyridine ring would need to be overcome, which would require harsh reaction conditions. Conversely, for an inverse-electron-demand Diels-Alder reaction, the imidazo[1,5-a]pyridine ring would need to be sufficiently electron-deficient to react with an electron-rich dienophile. The presence of the electron-donating methyl groups at positions 5 and 7 would likely disfavor this type of reactivity.

Intramolecular Diels-Alder reactions have been reported for other imidazole-containing systems, leading to the formation of new fused ring structures. nih.gov This suggests a potential, though unexplored, pathway for the elaboration of the this compound scaffold.

Functional Group Interconversions and Modifications of Side Chains

The this compound molecule possesses two methyl groups that can potentially undergo various chemical transformations. The reactivity of these methyl groups is influenced by their position on the electron-deficient pyridine ring.

Oxidation of Methyl Groups:

The methyl groups on the pyridine ring can be oxidized to various functional groups, such as aldehydes, carboxylic acids, or hydroxymethyl groups. The conditions for such oxidations would need to be carefully controlled to avoid degradation of the heterocyclic core. Common oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) could potentially be employed, although the specific conditions for this compound have not been reported.

Halogenation of Methyl Side Chains:

Free radical halogenation of the methyl groups is another potential transformation. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide) could lead to the formation of halomethyl derivatives. These halomethylated compounds would be valuable intermediates for further nucleophilic substitution reactions to introduce a variety of functional groups.

Table 2: Potential Side-Chain Modifications of this compound

ReactionReagents and ConditionsPotential Products
OxidationKMnO₄ or SeO₂5,7-Diformylimidazo[1,5-a]pyridine, Imidazo[1,5-a]pyridine-5,7-dicarboxylic acid
Radical HalogenationNBS/NCS, Radical Initiator5,7-Bis(halomethyl)imidazo[1,5-a]pyridine

Structure Activity Relationship Sar and Molecular Design Studies of 5,7 Dimethylimidazo 1,5 a Pyridine Analogues

Elucidation of Key Pharmacophoric Features for Biological Activity

The imidazo[1,5-a]pyridine (B1214698) scaffold is recognized as a versatile and promising heterocyclic structure in drug discovery due to its unique chemical and biological properties. rsc.org This class of compounds has shown a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial effects. mdpi.commdpi.com The core pharmacophore of imidazo[1,5-a]pyridine derivatives is the fused bicyclic system itself, which provides a rigid framework for the spatial orientation of various substituents.

For the broader class of imidazopyridines, several key pharmacophoric features have been identified as crucial for their biological activity. These include the nitrogen atoms in the fused ring system, which can act as hydrogen bond acceptors, and various positions on the scaffold that can be substituted to modulate physicochemical properties and target interactions. nih.govnih.gov While specific studies on 5,7-dimethylimidazo[1,5-a]pyridine are part of a larger body of research on imidazopyridines, the general principles of pharmacophoric features can be extrapolated. The imidazo[1,2-a]pyridine (B132010) scaffold, a related isomer, has been extensively studied, and insights from its SAR are often considered in the design of other imidazopyridine derivatives. nih.govnih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of imidazo[1,5-a]pyridine analogues are significantly influenced by the nature and position of substituents on the heterocyclic core.

The presence of alkyl groups, such as the dimethyl substituents at the 5 and 7-positions of the imidazo[1,5-a]pyridine ring, can have a profound impact on the molecule's biological profile. While specific SAR studies on the 5,7-dimethyl substitution are limited, research on related imidazo[1,2-a]pyridines indicates that alkyl groups can influence both activity and cytotoxicity. For instance, in some series of imidazo[1,2-a]pyridine derivatives, the introduction of an alkyl group at certain positions was found to slightly increase antiviral activity, but it also led to an increase in cytotoxicity. researchgate.net The positioning of these alkyl groups is critical; for example, in a series of imidazo[1,2-a]pyridines, a 5-methyl substitution was found to be detrimental to the desired activity in one study. nih.gov The functionalization with alkyl chains has also been explored to enhance solubility and film-forming properties in the context of material science, with minimal alteration to their luminescence performances. mdpi.comdntb.gov.ua

Halogenation is a common strategy in medicinal chemistry to modulate the electronic properties, lipophilicity, and metabolic stability of a lead compound. In the context of imidazopyridine derivatives, the introduction of halogen atoms can significantly alter their biological activity. For example, in a series of fluorinated imidazo[1,2-a]pyridine derivatives, halogenation was a key modification in developing compounds with potential antipsychotic activity. nih.gov The introduction of a fluorine atom can lead to enhanced metabolic stability and improved pharmacokinetic profiles. Specifically, an 8-fluoroimidazo[1,2-a]pyridine (B164112) has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine, demonstrating the utility of halogenation in bioisosteric replacement. nih.gov Furthermore, regioselective halogenation of imidazo[1,2-a]pyridines has been developed to synthesize 3-chloro or 3-bromo derivatives, which can serve as versatile intermediates for further functionalization. rsc.org

The introduction of diverse functional groups such as amides, hydrazones, and aryl moieties to the imidazo[1,5-a]pyridine scaffold is a key strategy for optimizing biological activity.

Amides: The incorporation of an amide functionality has been a successful approach in the development of imidazo[1,2-a]pyridine-based therapeutic agents. For instance, imidazo[1,2-a]pyridine-8-carboxamides were identified as a novel class of antimycobacterial agents. nih.gov The nature of the amide substituent can significantly impact potency.

Aryl Moieties: The attachment of aryl groups to the imidazopyridine core is a common feature in many biologically active derivatives. In a study of imidazo[1,2-a]pyridines, the presence of a 2-arylimidazo[1,2-a]pyridine with various substituents on the phenyl ring was well-tolerated in certain chemical transformations. nih.gov The nature and substitution pattern of the aryl ring can influence the binding affinity and selectivity for specific biological targets.

Hydrazones: While specific examples for this compound are not prevalent in the provided search results, the broader class of heterocyclic compounds often incorporates hydrazone linkages to explore their biological potential.

Rational Design Principles for Novel this compound Derivatives with Enhanced Potency

The rational design of novel this compound derivatives with enhanced potency relies on a comprehensive understanding of the SAR of the imidazopyridine scaffold. Key principles include:

Target-Oriented Design: Designing compounds to interact with specific molecular targets known to be involved in a disease process. This involves understanding the three-dimensional structure of the target and designing ligands that can bind with high affinity and selectivity. nih.govnih.gov

Scaffold Decoration: Systematically modifying the core scaffold with a variety of substituents to probe the chemical space and identify optimal interactions with the biological target. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties.

Scaffold Hopping: This involves replacing the core molecular framework of a known active compound with a structurally different scaffold while maintaining the essential pharmacophoric features. This can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles, or a different intellectual property landscape. rsc.org

Bioisosteric Replacements: This strategy involves the substitution of a specific atom or group in a molecule with another that has similar physical or chemical properties, leading to a compound with similar biological activity. A notable example is the use of 8-fluoroimidazo[1,2-a]pyridine as a bioisosteric replacement for imidazo[1,2-a]pyrimidine. nih.gov This approach can be applied to the design of novel this compound analogues by replacing specific moieties with their bioisosteres to fine-tune their biological activity. nih.gov

Data Tables

Table 1: Impact of Substituents on the Biological Activity of Imidazopyridine Analogues

ScaffoldPosition of SubstitutionSubstituentObserved Effect on Biological ActivityReference
Imidazo[1,2-a]pyridine2Alkyl groupSlight increase in anti-HCMV activity, but also increased cytotoxicity. researchgate.net
Imidazo[1,2-a]pyridine5Methyl groupDetrimental to activity in a specific study. nih.gov
Imidazo[1,2-a]pyridine-FluorineEnhanced metabolic stability and potential antipsychotic activity. nih.gov
Imidazo[1,2-a]pyridine8CarboxamideNovel antimycobacterial lead series. nih.gov

Table 2: Examples of Bioisosteric Replacements in Imidazopyridine Chemistry

Original Scaffold/MoietyBioisosteric ReplacementRationale/OutcomeReference
Imidazo[1,2-a]pyrimidine8-Fluoroimidazo[1,2-a]pyridinePhysicochemical mimicry, demonstrated in an in vitro system for a GABA(A) receptor modulator. nih.gov

In Vitro Biological Activity and Mechanistic Investigations of 5,7 Dimethylimidazo 1,5 a Pyridine Derivatives

Antimicrobial and Antibacterial Activity

Imidazopyridine derivatives have demonstrated notable in vitro activity against a spectrum of bacterial pathogens, including those resistant to existing drugs. nih.gov

Substituted imidazopyridine derivatives have shown promising efficacy against both Gram-positive and Gram-negative bacteria. A study involving substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and imidazopyridine hydrazides revealed significant antibacterial activity against Klebsiella pneumoniae and Bacillus subtilis. nih.govnih.gov Notably, certain hydrazide derivatives demonstrated potent inhibition. For instance, compound DA-05, a hydrazide derivative with a -NO₂ substituent, recorded a minimum inhibitory concentration (MIC) of 4.8 µg/mL against both K. pneumoniae and B. subtilis. nih.gov Another compound from the carboxamide series, SM-IMP-02, also showed a low MIC value of 4.8 µg/mL against both strains. nih.govresearchgate.net

The activity of these compounds is often influenced by the nature and position of substituents on the imidazopyridine ring. It has been observed that compounds with dibromo substitutions on the imidazopyridine ring tend to act as better antimicrobial agents. nih.gov

Antibacterial Activity of Imidazo[1,2-a]pyridine (B132010) Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
DA-05 (Hydrazide derivative)Klebsiella pneumoniae ATCC 43524.8 nih.gov
DA-05 (Hydrazide derivative)Bacillus subtilis ATCC 60514.8 nih.gov
SM-IMP-02 (Carboxamide derivative)Klebsiella pneumoniae ATCC 43524.8 nih.govresearchgate.net
SM-IMP-02 (Carboxamide derivative)Bacillus subtilis ATCC 60514.8 nih.govresearchgate.net

In the realm of antimycobacterial research, related heterocyclic structures have shown significant promise. A series of imidazo[1,5-a]quinolines were evaluated for their activity against Mycobacterium tuberculosis (Mtb). nih.gov Metal complexation of these compounds was found to enhance their inhibitory activity; two zinc complexes, C1 and C7, demonstrated specific and strong activity against Mtb H37Rv, with IC₉₀ values of 7.7 µM and 17.7 µM, respectively. nih.gov Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been identified as potent anti-Mtb agents, exhibiting nanomolar MIC values against the H37Rv strain. nih.gov Other research into imidazo[4,5-c]pyridine derivatives also identified compounds with significant activity against M. tuberculosis. rsc.org

The mechanism of antibacterial action for imidazopyridine derivatives is linked to their chemical and electronic properties. nih.gov DFT (Density Functional Theory) analyses have shown a correlation between the biological activity of these compounds and their electronic behavior. nih.gov For instance, compounds with a smaller HOMO/LUMO energy gap are generally more reactive and tend to exhibit enhanced bioactivity. nih.govresearchgate.net The hydrazide derivative DA-05, which displayed potent antimicrobial action, also possessed the lowest energy gap (3.24 eV) and higher softness among the tested series, indicating a higher propensity to interact with biological targets. nih.govnih.gov

While the precise molecular targets are still under investigation for many derivatives, the broader class of quinolone antibiotics, which share some structural similarities, are known to function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. mdpi.com This suggests a potential, though not yet confirmed, mechanism for some imidazopyridine-based compounds.

Anticancer / Antiproliferative Activity in Cellular Models

Imidazo[1,5-a]pyridine (B1214698) derivatives and their isomers have emerged as a promising scaffold for the development of novel anticancer agents, demonstrating significant cytotoxic activity against various human tumor cell lines. rsc.orgresearchgate.net

A key mechanism underlying the anticancer effects of these compounds is their ability to disrupt the cell cycle and induce programmed cell death (apoptosis). A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were shown to cause cell cycle arrest at the G2/M phase in human breast cancer cells (MCF-7). rsc.orgresearchgate.net This was accompanied by the induction of apoptosis, which was confirmed through various cellular assays, including Hoechst staining, analysis of mitochondrial membrane potential, detection of cytochrome c release, and measurement of caspase 9 activation. rsc.orgresearchgate.net

Similarly, novel imidazo[1,2-a]pyridine derivatives (compounds 5-7) were found to inhibit the proliferation of melanoma (A375, WM115) and cervical cancer (HeLa) cells, with IC₅₀ values ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov These compounds were also shown to induce apoptosis, which was partially mediated by the tumor suppressor protein p53. nih.gov

The anticancer activity of imidazopyridine derivatives is frequently linked to their ability to modulate critical intracellular signaling pathways that are often deregulated in cancer.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major goal in cancer therapy. semanticscholar.org Imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit the PI3K/Akt pathway, as evidenced by a marked decrease in the levels of phosphorylated AKT (p-AKT) after treatment. rsc.orgresearchgate.net Furthermore, certain imidazo[1,2-a]pyridine derivatives were demonstrated to be effective inhibitors of the AKT/mTOR pathway. nih.gov In a related series, pyrazolo[1,5-a]pyridine (B1195680) derivatives were developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. nih.gov One such compound, 20e, displayed IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, in biochemical assays. nih.gov

CBP/P300 Bromodomains: The bromodomains of the coactivators CREB-binding protein (CBP) and p300 are epigenetic readers that play a crucial role in gene transcription and are considered important non-BET bromodomain targets in oncology. nih.gov A series of dimethylisoxazole-attached imidazo[1,2-a]pyridines were developed as potent and selective CBP/p300 inhibitors. nih.gov The introduction of the 3,5-dimethylisoxazole (B1293586) group, which acts as an acetyl-lysine mimic, significantly improved potency and selectivity. nih.gov This led to the identification of UMB298, a potent inhibitor with an IC₅₀ of 72 nM for the CBP bromodomain. nih.gov Inhibition of these bromodomains can disrupt the expression of cancer-sustaining genes. nih.gov

The microtubule network, formed by the polymerization of tubulin, is essential for cell division, making it an attractive target for anticancer drugs. nih.gov Imidazo[1,5-a]pyridine-benzimidazole hybrids have been identified as effective inhibitors of tubulin polymerization. rsc.orgresearchgate.net Two compounds in this series, 5d and 5l, exhibited potent inhibition of tubulin assembly with IC₅₀ values of 3.25 µM and 1.71 µM, respectively. rsc.orgresearchgate.net Molecular docking simulations suggest that these compounds bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, which is consistent with their observed antiproliferative activity and ability to induce G2/M cell cycle arrest. rsc.orgresearchgate.net

In Vitro Anticancer and Inhibitory Activity of Imidazopyridine Derivatives
Compound/SeriesActivity/TargetCell Line/AssayIC₅₀ / GI₅₀ ValueReference
Imidazo[1,5-a]pyridine-benzimidazole hybrid (5d)Cytotoxic Activity60 human tumor cell linesGI₅₀: 1.06 to 14.9 µM rsc.orgresearchgate.net
Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l)Cytotoxic Activity60 human tumor cell linesGI₅₀: 0.43 to 7.73 µM rsc.orgresearchgate.net
Imidazo[1,5-a]pyridine-benzimidazole hybrid (5d)Tubulin Polymerization InhibitionIn vitro assayIC₅₀: 3.25 µM rsc.orgresearchgate.net
Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l)Tubulin Polymerization InhibitionIn vitro assayIC₅₀: 1.71 µM rsc.orgresearchgate.net
Imidazo[1,2-a]pyridine (Compound 6)Antiproliferative ActivityA375 melanoma cellsIC₅₀: ~10 µM nih.gov
Imidazo[1,2-a]pyridine (Compound 6)Antiproliferative ActivityHeLa cervical cancer cellsIC₅₀: ~35 µM nih.gov
UMB298 (Imidazo[1,2-a]pyridine derivative)CBP Bromodomain InhibitionBiochemical assayIC₅₀: 72 nM nih.gov
Compound 20e (Pyrazolo[1,5-a]pyridine derivative)PI3Kγ InhibitionBiochemical assayIC₅₀: 4.0 nM nih.gov
Compound 20e (Pyrazolo[1,5-a]pyridine derivative)PI3Kδ InhibitionBiochemical assayIC₅₀: 9.1 nM nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of the broader imidazopyridine class have shown potential as anti-inflammatory and analgesic agents. nih.govnih.gov Fused pyridine (B92270) compounds, including imidazopyridines, are reported to possess a range of pharmacological activities, including anti-inflammatory and analgesic effects. nih.gov While specific studies on 5,7-dimethylimidazo[1,5-a]pyridine derivatives in these areas are not extensively detailed in the provided information, the general activity of the parent scaffold suggests a potential avenue for investigation. For instance, some thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives have been evaluated for their in vivo analgesic and anti-inflammatory activities, with some compounds showing significant effects. nih.gov The structural similarities between these compounds and imidazopyridine derivatives could imply similar mechanisms of action.

Antiviral Activities

The antiviral potential of imidazopyridine derivatives has been a subject of research. rsc.orgnih.govnih.gov For example, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against human immunodeficiency virus type-1 (HIV-1) and type-2 (HIV-2). rsc.org One compound, in particular, displayed EC50 values of 82.02 and 47.72 μg/ml against HIV-1 and HIV-2, respectively. rsc.org Molecular docking studies suggested that these compounds may interact with HIV-1 reverse transcriptase. rsc.org

Furthermore, other research has focused on the synthesis of imidazo[1,2-a]pyridines with a thioether side chain at the 3-position, which have demonstrated high activity against human cytomegalovirus and varicella-zoster virus. nih.gov A patent has also been filed for imidazo[4,5-c]pyridine compounds for the treatment and prevention of viral infections. wipo.int

Receptor Binding and Enzyme Inhibition Studies

Derivatives of imidazo[1,5-a]pyridine have been investigated for their interactions with various receptors and their ability to inhibit specific enzymes.

One study reported that 1,4-dihydropyridine (B1200194) and pyridine derivatives can bind to adenosine (B11128) A1, A2A, and A3 receptors in the micromolar range. nih.gov Notably, some of these derivatives showed selectivity for the A3 receptor subtype. For instance, a 4-trans-beta-styryl derivative exhibited a Ki value of 0.670 μM at A3 receptors, showing 24-fold selectivity over A1 receptors and 74-fold selectivity over A2A receptors. nih.gov

In the realm of enzyme inhibition, a novel A-ring pyrazole (B372694) steroid, which shares some structural similarities with pyridine derivatives, was found to be a potent inhibitor of 3(17)beta-hydroxysteroid dehydrogenase with a Ki of 90 +/- 20 nM. nih.gov Additionally, a series of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized as potent inhibitors of BRD4, a key regulator of gene transcription. nih.gov One compound from this series, 10j, demonstrated robust inhibition of BRD4(1) and BRD4(2) with IC50 values of 130 and 76 nM, respectively. nih.gov

Furthermore, imidazo[1,5-a]pyridine-benzimidazole hybrids have been identified as inhibitors of both tubulin polymerization and the PI3K/Akt pathway. nih.gov Two compounds, 5d and 5l, showed significant cytotoxic activity against a panel of human tumor cell lines and inhibited tubulin polymerization with IC50 values of 3.25 μM and 1.71 μM, respectively. nih.gov

A derivative of 5,7-dimethyl-imidazo[4,5-b]pyridine, specifically 1-[5-(2-cyclopropyl-5,7-dimethyl-imidazo[4,5-b]pyridin-3-ylmethyl)thiophen-2-yl]cyclopent-3-enecarboxylic acid, has been identified as a novel angiotensin II antagonist. nih.gov

Table 1: Receptor Binding and Enzyme Inhibition Data for Imidazo[1,5-a]pyridine Derivatives and Related Compounds

Compound/Derivative ClassTargetActivity (Ki or IC50)SelectivityReference
4-trans-beta-styryl dihydropyridine (B1217469) derivativeAdenosine A3 Receptor0.670 μM (Ki)24-fold vs A1, 74-fold vs A2A nih.gov
A-ring pyrazole steroid3(17)beta-hydroxysteroid dehydrogenase90 +/- 20 nM (Ki) nih.gov
7-methylimidazo[1,5-a]pyrazin-8(7H)-one (Compound 10j)BRD4(1)130 nM (IC50) nih.gov
7-methylimidazo[1,5-a]pyrazin-8(7H)-one (Compound 10j)BRD4(2)76 nM (IC50) nih.gov
Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5d)Tubulin Polymerization3.25 μM (IC50) nih.gov
Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l)Tubulin Polymerization1.71 μM (IC50) nih.gov
1-[5-(2-cyclopropyl-5,7-dimethyl-imidazo[4,5-b]pyridin-3-ylmethyl)thiophen-2-yl]cyclopent-3-enecarboxylic acidAngiotensin IINot specified nih.gov

Comprehensive Investigation of Biological Targets at the Molecular and Cellular Level

The biological activity of imidazo[1,5-a]pyridine derivatives stems from their interactions with various molecular and cellular targets. As previously mentioned, these compounds have been shown to inhibit crucial enzymes like tubulin and BRD4, and to bind to receptors such as adenosine receptors. nih.govnih.govnih.gov

The inhibition of tubulin polymerization by imidazo[1,5-a]pyridine-benzimidazole hybrids disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov This was confirmed by immunofluorescence analysis in human breast cancer cells (MCF-7). nih.gov Further mechanistic studies revealed that these compounds induce apoptosis through various cellular events, including a decrease in mitochondrial membrane potential, release of cytochrome c, generation of reactive oxygen species (ROS), activation of caspase 9, and DNA fragmentation. nih.gov Moreover, these compounds were found to decrease the levels of phosphorylated PTEN and Akt, key proteins in the PI3K/Akt signaling pathway. nih.gov

The inhibition of BRD4 by 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives highlights another important mechanism of action. nih.gov BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that play a critical role in the regulation of gene transcription. By inhibiting BRD4, these compounds can modulate the expression of genes involved in cell proliferation and survival, making them promising candidates for cancer therapy. nih.gov

The interaction of dihydropyridine derivatives with adenosine receptors suggests a potential role in modulating adenosinergic signaling, which is involved in a wide range of physiological processes, including inflammation, neurotransmission, and cardiovascular function. nih.gov The observed selectivity for the A3 subtype could be exploited for the development of targeted therapies. nih.gov

Table 2: Summary of Investigated Biological Targets and Cellular Effects

Compound ClassMolecular TargetCellular EffectReference
Imidazo[1,5-a]pyridine-benzimidazole hybridsTubulin, PI3K/Akt pathwayG2/M cell cycle arrest, apoptosis, decreased p-PTEN and p-AKT levels nih.gov
7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivativesBRD4Inhibition of cell proliferation nih.gov
Dihydropyridine derivativesAdenosine A3 ReceptorPotential modulation of adenosinergic signaling nih.gov
1-[5-(2-cyclopropyl-5,7-dimethyl-imidazo[4,5-b]pyridin-3-ylmethyl)thiophen-2-yl]cyclopent-3-enecarboxylic acidAngiotensin II ReceptorAntagonism of angiotensin II effects nih.gov

Computational and Theoretical Studies on 5,7 Dimethylimidazo 1,5 a Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to predict molecular properties and has become a dependable and affordable tool for gaining fundamental insights into material properties, from energy profiles and geometric structures to electrical and optical qualities. nih.gov For imidazo[1,5-a]pyridine (B1214698) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to optimize molecular geometries and calculate electronic properties. scirp.orgijcce.ac.irnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Gaps) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and reactivity. scirp.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and a greater ease of electron transfer from the HOMO to the LUMO. scirp.orgwuxibiology.com

In studies of related imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations have been used to determine HOMO and LUMO energies and the corresponding energy gap. scirp.org For instance, in a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the HOMO-LUMO energy gap was found to range from 2.49 eV to 3.91 eV, indicating varying levels of stability and reactivity among the different substituted compounds. scirp.org

Table 1: Global Reactivity Descriptors

Descriptor Formula Description
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / η The reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2 Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) ω = μ2 / 2η Measures the energy lowering due to maximal electron flow.

| Chemical Potential (μ) | μ = -χ | The negative of electronegativity. |

This table presents the fundamental global reactivity descriptors derived from HOMO and LUMO energies, providing a framework for assessing the chemical behavior of molecules like 5,7-Dimethylimidazo[1,5-a]pyridine.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable tools for predicting the reactive behavior of molecules by identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.org The different potential values on the MEP surface are represented by a color spectrum, typically with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). scirp.org

MEP analysis helps in understanding intermolecular interactions, such as those between a drug molecule and its biological target. scispace.comproteopedia.org For derivatives of imidazo[1,2-a]pyridine, MEP maps can pinpoint the likely sites for nucleophilic and electrophilic attack. scirp.org For example, in a study of Alpidem, an imidazopyridine derivative, MEP analysis was used to identify the relative reactivity regions for electrophilic and nucleophilic attacks. nih.gov The color-coded map revealed the electrostatic potential surface, with negative and positive regions highlighting the areas prone to interaction. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.govresearchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govnih.gov

For compounds related to this compound, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. For instance, a study on heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives used molecular docking to understand their mechanism of H+/K+-ATPase inhibition. nih.gov Another study docked novel thiazolo[3,2-a]pyridine derivatives into the active site of the α-amylase enzyme to evaluate their potential as anti-diabetic agents. plos.org The results of these simulations provide a docking score, which is an estimate of the binding free energy, and a detailed view of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues. plos.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. scirp.org By identifying molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. scirp.orgnih.gov

QSAR studies have been successfully applied to series of imidazo[1,2-a]pyridine derivatives. nih.gov One such study on acid pump antagonists found a significant correlation between the biological activity and global topological charge indices, as well as the hydrophobicity of certain substituents. nih.gov This indicated that charge transfer within the molecule and hydrophobic interactions with the receptor are key factors for activity. nih.gov These models can guide the design of new analogs with potentially higher potency. nih.gov The process typically involves calculating a large number of molecular descriptors, followed by statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build the predictive model. scirp.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.gov MD simulations provide detailed information on the conformational changes and dynamics of molecules, which is crucial for understanding their function and interactions. nih.gov

For flexible molecules, MD simulations can be used to explore the conformational landscape and identify the most stable conformations. nih.gov In the context of drug-receptor interactions, MD simulations are often performed on the ligand-protein complex obtained from molecular docking. nih.govplos.org These simulations can assess the stability of the binding pose and provide insights into the dynamic nature of the interactions over time. nih.govnih.gov For example, a 100-nanosecond MD simulation was used to study the stability of a thiazolo[3,2-a]pyridine derivative in complex with α-amylase, with the root-mean-square deviation (RMSD) being monitored to assess the stability of the complex. plos.org

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Noncovalent interactions (NCIs) play a crucial role in the structure, stability, and function of chemical and biological systems. nih.gov The NCI index is a visualization tool based on the electron density (ρ) and its derivative, the reduced density gradient (RDG), which helps to identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes in three-dimensional space. nih.govwikipedia.org

The RDG is a dimensionless quantity that identifies regions of non-covalent interactions where the electron density is low and the reduced density gradient is close to zero. chemtools.orgresearchgate.net By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of interactions can be distinguished. researchgate.net This analysis provides a visual representation of NCI regions as surfaces, colored to indicate the nature and strength of the interaction. wikipedia.org For instance, Hirshfeld surface analysis combined with RDG analysis has been used to explore the specific intermolecular interactions responsible for the crystal packing of an imidazole (B134444) derivative. physchemres.org

Table 2: Compound Names

Compound Name
This compound
Alpidem
Imidazo[1,2-a]pyridine
N-chlorosuccinimide
Dichlorohydantoin
Trichloroisocyanuric acid
2-Methoxy-pyridine
2-Chloro-pyridine
6-azaindole

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactionsresearchgate.net

A thorough review of available scientific literature did not yield specific studies that have conducted Natural Bond Orbital (NBO) analysis to investigate the intermolecular interactions of this compound. While computational and theoretical studies, including Density Functional Theory (DFT), have been performed on the broader class of imidazo[1,5-a]pyridine derivatives to explore their electronic and photophysical properties, specific data on the NBO analysis of the title compound remains unavailable in the public domain. nih.govmdpi.comnih.gov

NBO analysis is a powerful computational method used to study the interactions between molecules, providing a detailed understanding of donor-acceptor interactions, such as hydrogen bonding and other non-covalent forces. This type of analysis quantifies the stabilization energy associated with the delocalization of electron density from an occupied Lewis-type orbital (donor) to an unoccupied non-Lewis-type orbital (acceptor).

In the context of imidazo[1,5-a]pyridine derivatives, NBO analysis could provide valuable insights into how these molecules interact with themselves (self-association) or with other molecules in their environment. Such information is crucial for understanding their crystal packing, solubility, and interactions with biological targets. For instance, studies on related heterocyclic systems often employ NBO analysis to elucidate the nature and strength of intermolecular hydrogen bonds.

Although general computational studies have been conducted on various imidazo[1,5-a]pyridines, the absence of specific NBO analysis for this compound means that a detailed, data-driven discussion of its intermolecular interactions from this theoretical standpoint cannot be provided at this time. Further computational research focusing on this specific compound is required to generate the data necessary for such an analysis.

Advanced Spectroscopic Characterization Techniques for Research on 5,7 Dimethylimidazo 1,5 a Pyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the chemical structure of imidazo[1,5-a]pyridine (B1214698) derivatives in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are routinely employed to establish atomic connectivity and spatial relationships.

The complete assignment of proton (¹H) and carbon (¹³C) signals for novel imidazo[1,5-a]pyridine derivatives is achieved through a combination of 1D and 2D NMR experiments. researchgate.net

¹H NMR: Provides information on the chemical environment, multiplicity (spin-spin coupling), and integration of protons.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, indicating the type of carbon (aliphatic, aromatic, carbonyl, etc.).

COSY (Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H spin-spin coupling networks, mapping which protons are adjacent to one another, which is crucial for tracing the connectivity within the pyridine (B92270) and imidazole (B134444) rings and their substituents. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, allowing for the definitive assignment of a proton signal to its corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is indispensable for connecting molecular fragments, for instance, linking substituents to the heterocyclic core and establishing the fusion pattern of the rings. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Imidazo[1,5-a]pyridine Scaffold Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values depend on the specific substituents and solvent.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (from H)
H-1 8.10 125.0 C-3, C-8a
H-3 7.65 118.0 C-1, C-3a, C-5
H-5 7.50 130.0 C-3, C-7, C-8a
C7-CH₃ 2.45 21.0 C-6, C-7, C-8
H-8 7.00 115.0 C-6, C-7, C-8a

NMR, particularly 2D NOESY, is a cornerstone for investigating the three-dimensional structure of imidazo[1,5-a]pyridine derivatives. In cases where stereoisomers can form, such as during the reduction of the pyridine ring, NMR is essential for assigning the relative configuration. mdpi.com

For example, in the study of reduced pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, NOESY data was used to confirm the formation of both syn and anti configured isomers. nih.gov The presence or absence of specific NOE cross-peaks allows for the determination of the spatial orientation of substituents. For conformationally stable isomers, it is even possible to estimate long-range interproton distances from NOESY data. mdpi.comnih.gov In more flexible molecules, dynamic NMR experiments, where spectra are recorded at various temperatures, can reveal information about rotational barriers and conformational exchange processes, such as the rotation around an amide bond in a substituent. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight of newly synthesized imidazo[1,5-a]pyridine derivatives and for gaining structural information through the analysis of fragmentation patterns. researchgate.net Techniques like Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) are commonly used.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion, confirming the compound's composition. researchgate.net

The fragmentation patterns observed in the mass spectrum can offer corroborating evidence for the proposed structure. For instance, in the EI-MS of an 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one derivative, characteristic fragments were observed corresponding to the loss of specific groups, which helps in piecing together the molecular structure. lew.ro In studies of related pyridine-imidazole compounds, the molecular ion peak is often the base peak (most intense signal) in the spectrum. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For derivatives of 5,7-dimethylimidazo[1,5-a]pyridine, FT-IR is used to confirm the presence of the core structure and any appended functional groups from the synthesis.

The conjugated C=C and C=N bonds of the heterocyclic rings give rise to characteristic stretching vibrations in the 1650-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and methyl groups typically appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. If the derivatives contain other functional groups, they will also show distinct absorption bands.

Table 2: General FT-IR Absorption Regions for Imidazo[1,5-a]pyridine Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Alkyl C-H Stretch 2960 - 2850
C=N (Imine/Pyridine) Stretch 1650 - 1550
C=C (Aromatic) Stretch 1600 - 1450
C-N Stretch 1350 - 1000
C=O (e.g., in a ketone derivative) Stretch 1725 - 1705
O-H (e.g., in a hydroxyl derivative) Stretch (Broad) 3500 - 3200

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of imidazo[1,5-a]pyridine derivatives. ukzn.ac.za These compounds possess a conjugated π-electron system, which gives rise to characteristic electronic transitions, primarily π → π* and n → π*, upon absorption of UV or visible light.

The resulting spectrum, a plot of absorbance versus wavelength, provides information about the conjugation within the molecule. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the molecular structure. Substituents on the heterocyclic core can cause a shift in λ_max to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), providing insight into the electronic effects of these groups. The photophysical properties of these compounds are of interest for potential applications in materials science, such as in organic light-emitting diodes (OLEDs). lew.ro

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. researchgate.net

X-ray crystallography has been instrumental in confirming the structures of novel imidazo[1,5-a]pyridine derivatives. researchgate.netlew.ro For example, it was used to establish the solid-state structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, revealing that it exists in the ketone tautomeric form rather than the alternative hydroxyl form in the crystal lattice. lew.roresearchgate.net The analysis also provides detailed data on the crystal packing, revealing intermolecular interactions such as hydrogen bonding and C-H⋯π interactions, which govern the supramolecular architecture. nih.gov In complex structures, crystallography can reveal the conformation of the rings; for instance, in related hexahydroimidazo[1,2-a]pyridine systems, rings have been observed in envelope and screw-boat conformations. nih.gov

Table 3: Example Crystallographic Data for an Imidazo[1,5-a]pyridine Derivative Data is illustrative, based on published findings for a related derivative researchgate.net.

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 15.12
b (Å) 8.45
c (Å) 28.31
Volume (ų) 3615
Z (Molecules/Unit Cell) 24
Bond Length C1-O (Å) 1.235(3)
Bond Length C4-Cl (Å) 1.729(3)

Emerging Applications and Future Research Directions of Imidazo 1,5 a Pyridines

Luminescent Properties and Applications in Optoelectronic Devices and Bioimaging

Imidazo[1,5-a]pyridine (B1214698) derivatives are recognized for their notable luminescent properties, making them highly attractive for use in optoelectronic devices and as fluorescent probes in bioimaging. nih.govyoutube.com These compounds often exhibit intense fluorescence, good photostability, and significant Stokes shifts—the difference between the maxima of the absorption and emission spectra—which is a highly desirable characteristic for optical applications. nih.govnih.govresearchgate.net A large Stokes shift, often exceeding 5000 cm⁻¹, minimizes self-absorption and enhances detection sensitivity, making these fluorophores suitable for applications like down-shifting conversion. nih.govnih.gov

The photophysical properties of imidazo[1,5-a]pyridines can be finely tuned by chemical modifications to the core structure. researchgate.net For instance, the introduction of different substituents, such as electron-donating or withdrawing groups, can modulate the emission wavelength across the visible spectrum. waocp.org Donor-π-acceptor (D–π–A) structured molecules based on this scaffold can exhibit intramolecular charge transfer (ICT), leading to positive solvatochromism, where the emission wavelength changes with the polarity of the solvent. nih.gov This sensitivity to the local environment is particularly useful for developing fluorescent sensors and probes. nih.gov

In the realm of optoelectronics, the strong emission and stability of these compounds make them promising materials for organic light-emitting diodes (OLEDs). youtube.comnih.gov Researchers have successfully incorporated imidazo[1,5-a]pyridine-based fluorophores into OLED devices, achieving efficient greenish-yellow light emission with good performance metrics. nih.gov

For bioimaging, the compact size and emissive properties of imidazo[1,5-a]pyridines make them excellent candidates for developing fluorescent probes to study cellular processes. benthamdirect.comnih.govharvard.edu They have been investigated as membrane probes, capable of intercalating into lipid bilayers, which allows for the study of membrane dynamics, hydration, and fluidity. nih.govharvard.edunih.gov The development of such probes is crucial for monitoring cellular health and exploring key biochemical pathways. nih.govharvard.edu

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
CompoundDescriptionQuantum Yield (QY)Stokes Shift (cm⁻¹)Emission ColorPotential Application
BPy-11,3-diphenylimidazo[1,5-a]pyridine-benzilimidazole conjugate~70%~7000Greenish-YellowOLEDs, Anticounterfeiting nih.gov
BPy-21,3-diphenylimidazo[1,5-a]pyridine-benzilimidazole conjugate with tert-butyl phenyl~70%~7000Greenish-YellowOLEDs, Anticounterfeiting nih.gov
ImPy-anthraceneImidazo[1,5-a]pyridine decorated with anthracene-~11,000Greenish-YellowOLEDs, White LEDs nih.gov
Dimeric imidazo[1,5-a]pyridine (dyphenyl analog 2)Symmetric bis-imidazo[1,5-a]pyridine0.12>5000-Membrane Probes nih.govnih.gov
Dimeric imidazo[1,5-a]pyridine (dipyridil analog 4)Symmetric bis-imidazo[1,5-a]pyridine0.38>5000-Membrane Probes nih.govnih.gov

Role as Chelating Ligands in Coordination Chemistry and Materials Science

The imidazo[1,5-a]pyridine framework is an excellent N-based ligand capable of coordinating with a wide variety of metal ions. nih.govrsc.org Its structure can be readily modified to create bidentate or tridentate chelating systems, making it as versatile as more traditionally used ligands like bipyridine and phenanthroline. nih.gov Depending on the substitution pattern, the imidazo[1,5-a]pyridine skeleton can offer different coordination motifs, such as N,N or N,O-bidentate chelation. researchgate.netnih.gov

This versatility has been exploited to synthesize a plethora of coordination complexes with metals including zinc(II), cadmium(II), copper(I), nickel(II), manganese(II), ruthenium(II), and boron(III). researchgate.netnih.govrsc.orgresearchgate.net The resulting metal complexes often retain or even enhance the desirable photophysical properties of the parent ligand, exhibiting bright fluorescence in solution and in the solid state. researchgate.net

In materials science, these ligands are being used to construct coordination polymers (CPs). nih.gov For example, a linear ditopic imidazo[1,5-a]pyridine derivative has been used with Zn(II) nodes and dicarboxylic acid linkers to assemble new one- and two-dimensional CPs. nih.gov A notable feature of this heterocyclic scaffold is its pronounced ability to form π-π stacking interactions in the solid state, which can influence the dimensionality and properties of the resulting material. nih.gov The ability to tune the structure and properties of these materials through ligand design opens up possibilities for applications in areas such as catalysis, gas storage, and sensing. nih.gov

Table 2: Examples of Metal Complexes with Imidazo[1,5-a]pyridine Ligands
Ligand TypeMetal Ion(s)Resulting Structure/ComplexKey Finding/Application
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz)Ni(II), Mn(II), Zn(II), Cd(II), Sn(IV), Cu(I), Re(I), Mo(0), Ru(II)Various discrete paramagnetic and diamagnetic complexesDemonstrates electronic properties similar to classic bipy and phen ligands, forming stable complexes with a range of metals. researchgate.net
Linear ditopic imidazo[1,5-a]pyridine derivativeZn(II)1D and 2D Coordination PolymersHighlights the role of π-stacking interactions in crystal packing and the ligand's ability to propagate structural dimensionality. nih.gov
1-pyridylimidazo[1,5-a]pyridines (N,N-bidentate)Zn(II), Ag(I)Brightly fluorescent complexesTransfers peculiar photophysical features of the ligand to the corresponding metal complexes. researchgate.net
2-(imidazo[1,5-a]pyridin-3-yl)phenolates (N,O-monoanionic)Zn(II), Boron(III)Brightly fluorescent complexesShows promising photoluminescent behavior, even in thin films. researchgate.net
bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methaneCu(II)Discrete metal complexDemonstrates the ligand-like behavior of bis-heteroarene products synthesized via a metal-free C-H functionalization method. rsc.org

Catalytic Applications and Organocatalysis

While the imidazo[1,5-a]pyridine core itself is being explored, a particularly significant development in catalysis involves its derived N-heterocyclic carbenes (NHCs). Imidazo[1,5-a]pyridinylidenes, also known as imidazo[1,5-a]pyridine carbenes (IPCs), have emerged as a promising class of ligands for metal-based catalysis. acs.org NHCs are known for their strong σ-donor properties, which help to form stable metal complexes. mdpi.com IPCs, specifically, are noted for their π-accepting capabilities, which can be tuned by modifying their electronic and steric features. acs.org

These IPC ligands have been successfully applied in several catalytic systems. For example, pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene nickel(II) complexes have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process relevant to carbon capture and utilization (CCU). ontosight.ai The use of bidentate C,N-ligands like py-ImPy can form more stable complexes due to the chelate effect, enhancing catalytic performance. ontosight.ai

Furthermore, the synthesis of the imidazo[1,5-a]pyridinium salts, which are the precursors to the NHC ligands, has been made more efficient through multicomponent reactions. mdpi.com An efficient three-component coupling of picolinaldehydes, amines, and formaldehyde (B43269) allows for the creation of a diverse range of NHC precursors with varied functionalities, including chiral and multidentate ligands, under mild conditions. mdpi.com This accessibility opens the door for broader applications in homogeneous catalysis. mdpi.com In the field of organocatalysis, while direct applications of the parent compound are less documented, the development of functionalized derivatives continues to be an active area of research. For instance, coupled organocatalytic systems involving flavin and iodine have been used for the synthesis of the isomeric imidazo[1,2-a]pyridines, suggesting potential for developing similar strategies for the imidazo[1,5-a]pyridine scaffold. beilstein-journals.org

Table 3: Catalytic Applications Involving the Imidazo[1,5-a]pyridine Scaffold
Catalyst/Ligand SystemReaction TypeKey Features
Imidazo[1,5-a]pyridinylidenes (IPCs)General Metal CatalysisFunction as π-accepting NHC ligands with tunable electronic and steric properties. acs.org
py-ImPyNi(II)Cl₂ complexesAcrylate synthesis from ethylene and CO₂Demonstrates promising catalytic activity in a key carbon utilization reaction. ontosight.ai
Multidentate NHC precursors from imidazo[1,5-a]pyridinium saltsHomogeneous CatalysisAccessible via efficient three-component reactions, allowing for diverse ligand design. mdpi.com
Ruthenium (II) N^O-Chelating ComplexesAcceptorless Dehydrogenative CouplingUsed for the one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines from primary alcohols and 2-benzoylpyridine. researchgate.net

Development of Novel Therapeutic Agents Targeting Underexplored Disease Pathways

The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities. lew.ronih.govresearchgate.net While much research has focused on its anticancer and antimicrobial potential, emerging studies are revealing its utility in targeting less conventional or underexplored disease pathways, offering new hope for various conditions.

A significant area of development is in the treatment of autoimmune diseases. The retinoic acid receptor-related orphan receptor gamma (RORc or RORγ), a nuclear receptor that is a key regulator of the pro-inflammatory cytokine IL-17, has been identified as a promising drug target. tandfonline.com Researchers have discovered a series of potent and highly selective imidazo[1,5-a]pyridine and imidazo[1,5-a]pyrimidine (B3256623) inverse agonists of RORc. tandfonline.com Compounds such as GNE-0946 and GNE-6468 demonstrated excellent potency, selectivity over other receptors, and effectively suppressed IL-17 production in human primary cells, positioning them as valuable chemical tools to investigate the role of RORc in human biology and as potential leads for new autoimmune therapies. tandfonline.com

Another novel therapeutic application is the inhibition of thromboxane (B8750289) A2 synthetase. nih.gov Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its inhibition is a therapeutic strategy for cardiovascular diseases. A class of imidazo[1,5-a]pyridines has been identified as inhibitors of this enzyme, highlighting a different therapeutic avenue for this scaffold. nih.gov Additionally, certain derivatives have been found to inhibit insulin-regulated aminopeptidase (B13392206) (IRAP), which may lead to cognitive improvements, suggesting potential applications in treating neurological disorders. nih.gov These examples underscore the scaffold's versatility and its potential to yield first-in-class drugs by engaging with novel and underexplored biological targets.

Table 4: Imidazo[1,5-a]pyridines Targeting Novel Disease Pathways
Compound/SeriesBiological TargetPotential Therapeutic ApplicationKey Finding
GNE-0946, GNE-6468RORc (Retinoic acid receptor-related orphan receptor gamma)Autoimmune diseasesPotent and selective inverse agonists that suppress IL-17 production. tandfonline.com
Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l)Tubulin polymerization and PI3K/Akt pathwayCancerDual inhibitor with significant cytotoxic activity (GI50 0.43 to 7.73 μM). nih.gov
Imidazo[1,5-a]pyridine-benzimidazole hybrid (5d)Tubulin polymerization and PI3K/Akt pathwayCancerDual inhibitor with significant cytotoxic activity (GI50 1.06 to 14.9 μM). nih.gov
Class of imidazo[1,5-a]pyridinesThromboxane A2 synthetaseCardiovascular diseasesIdentified as a new class of inhibitors for this enzyme. nih.gov
Imidazo[1,5-a]pyridine derivativesInsulin-regulated aminopeptidase (IRAP)Cognitive disordersAct as inhibitors, potentially improving cognitive function. nih.gov

Strategies for Overcoming Drug Resistance Mechanisms in Antimicrobial and Anticancer Contexts

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases, necessitating the development of novel therapeutic agents that can circumvent or overcome these resistance mechanisms. nih.govresearchgate.net While research on the closely related imidazo[1,2-a]pyridine (B132010) isomer has shown significant promise against multi-drug resistant (MDR) bacteria and resistant cancers, nih.govacs.org strategies involving the imidazo[1,5-a]pyridine scaffold are also emerging.

In the anticancer context, a key strategy to combat resistance is the development of agents that act on multiple targets or pathways simultaneously. This approach can reduce the likelihood of cancer cells developing resistance through mutations in a single target. A series of imidazo[1,5-a]pyridine-benzimidazole hybrids has been synthesized and shown to act as dual inhibitors of both tubulin polymerization and the PI3K/Akt signaling pathway. nih.gov The PI3K/Akt pathway is frequently dysregulated in cancer and contributes to cell survival and proliferation, while tubulin is the target of many classic chemotherapy drugs. nih.govnih.gov By inhibiting both, these hybrid compounds can induce G2/M phase cell cycle arrest and apoptosis, showing significant cytotoxic activity against a broad panel of human tumor cell lines. nih.gov This multi-targeted approach is a promising strategy for developing more robust anticancer drugs.

In the antimicrobial field, while direct studies on imidazo[1,5-a]pyridines against resistant strains are less common than for their isomers, the general principles of overcoming resistance apply. The development of resistance is a persistent threat in antibacterial therapy. Research on imidazo[1,5-a]quinoxaline (B8520501) derivatives, a structurally related system, has demonstrated that modifications, such as the introduction of pyridinium (B92312) salt moieties, can lead to potent bacteriostatic and fungistatic activity, with some compounds showing efficacy comparable to reference drugs. nih.gov This suggests that similar structural modifications to the imidazo[1,5-a]pyridine core could yield novel antimicrobial agents. Future research should focus on synthesizing libraries of these compounds and screening them against drug-resistant bacterial and fungal pathogens to identify leads that operate via novel mechanisms of action, thereby bypassing existing resistance pathways.

Table 5: Anticancer Activity of Imidazo[1,5-a]pyridine-Benzimidazole Hybrids
CompoundMechanism of ActionActivity Metric (GI₅₀)Key Finding
Hybrid 5dInhibitor of tubulin polymerization and PI3K/Akt pathway1.06 - 14.9 µMShows significant cytotoxic activity across sixty human tumor cell lines and induces apoptosis. nih.gov
Hybrid 5lInhibitor of tubulin polymerization and PI3K/Akt pathway0.43 - 7.73 µMShows potent cytotoxic activity and effectively inhibits microtubule assembly in breast cancer cells. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design for Imidazo[1,5-a]pyridines

The process of discovering and developing new drugs is notoriously long, expensive, and prone to failure. harvard.edumdpi.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating this process, reducing costs, and increasing the probability of success. tandfonline.com These powerful computational tools can be applied to the imidazo[1,5-a]pyridine scaffold to unlock its full therapeutic potential. mdpi.combeilstein-journals.org

AI/ML can impact virtually every stage of the drug discovery pipeline for imidazo[1,5-a]pyridines. harvard.edu In the initial stages, ML models can perform de novo drug design, generating novel molecular structures based on the imidazo[1,5-a]pyridine core that are optimized for specific properties. harvard.edursc.org Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can explore the vast chemical space to design new derivatives with desired attributes like high binding affinity for a target, low toxicity, and favorable pharmacokinetic profiles. harvard.edu

For target identification and validation, AI can analyze large biological datasets to identify novel protein targets for which imidazo[1,5-a]pyridine derivatives would be suitable ligands. mdpi.com Once a target is identified, ML-driven virtual screening can rapidly screen millions of virtual compounds to predict their binding affinity and identify the most promising hits, significantly narrowing down the number of molecules that need to be synthesized and tested experimentally. rsc.org Furthermore, predictive models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to eliminate compounds with poor drug-like characteristics early in the process. AI can also assist in planning the most efficient chemical synthesis routes for the most promising candidates. harvard.edu By integrating AI and ML, the design-make-test-analyze cycle for developing new imidazo[1,5-a]pyridine-based drugs can be dramatically accelerated. youtube.com

Table 6: Potential Applications of AI/ML in the Imidazo[1,5-a]pyridine Drug Discovery Pipeline
Drug Discovery StageAI/ML ApplicationPotential Impact
Target IdentificationAnalysis of 'omics' data to identify novel disease-associated targets.Discovery of new therapeutic opportunities for imidazo[1,5-a]pyridines. mdpi.com
Hit Identification (De Novo Design)Generative models (GANs, VAEs) to design novel imidazo[1,5-a]pyridine structures.Creation of optimized molecules with desired properties from scratch. harvard.edursc.org
Hit-to-Lead OptimizationPredictive models for Structure-Activity Relationship (SAR) and ADMET properties.Faster optimization of lead compounds with improved efficacy and safety profiles.
Virtual ScreeningDocking and scoring functions enhanced by ML to predict binding affinity.Rapid and cost-effective identification of potent hits from large compound libraries. rsc.org
Synthesis PlanningRetrosynthesis prediction algorithms.Design of efficient and feasible chemical synthesis routes. harvard.edu
Drug RepurposingPredicting new indications for existing imidazo[1,5-a]pyridine compounds.Finding new uses for known compounds, shortening development timelines. harvard.edu

Conclusion and Outlook on 5,7 Dimethylimidazo 1,5 a Pyridine Research

Summary of Key Research Advancements and Contributions

Research into the imidazo[1,5-a]pyridine (B1214698) scaffold has led to a wealth of knowledge regarding its synthesis and potential applications. Numerous synthetic methodologies have been developed for the construction of this heterocyclic system, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org These methods provide access to a wide array of derivatives, allowing for the systematic investigation of structure-activity relationships.

The broader class of imidazo[1,5-a]pyridines has been investigated for a variety of biological activities. For instance, certain derivatives have shown promise as anticancer agents, with studies highlighting their ability to inhibit tubulin polymerization and interfere with critical signaling pathways like the PI3K/Akt pathway. rsc.org The structural similarity of the imidazopyridine core to purines has prompted extensive biological evaluation, revealing potential therapeutic applications. researchgate.net

While specific research on 5,7-Dimethylimidazo[1,5-a]pyridine is not extensively documented in publicly available literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1427432-88-9. bldpharm.comparchem.com The primary contribution to the field regarding this specific compound is its availability from commercial suppliers, which makes it accessible for screening and further research. bldpharm.com This availability is a crucial first step, paving the way for its inclusion in chemical libraries for high-throughput screening and targeted biological assays.

Current Challenges and Opportunities in the Chemistry and Biology of Imidazo[1,5-a]pyridines

Despite the progress made in the chemistry of imidazo[1,5-a]pyridines, several challenges and opportunities remain.

Challenges:

Limited Specific Research: A significant challenge is the lack of detailed published research on many specific derivatives, such as this compound. While general synthetic routes are known, the specific optimization, characterization, and biological evaluation of this compound are not widely reported.

Functionalization: The regioselective functionalization of the imidazo[1,5-a]pyridine core can be challenging, hindering the synthesis of a diverse range of derivatives with specific substitutions required for targeted biological activity.

Understanding Structure-Activity Relationships (SAR): While various biological activities have been reported for the scaffold, a comprehensive understanding of the SAR for different therapeutic targets is still evolving. For many derivatives, the specific molecular targets and mechanisms of action are not fully elucidated.

Opportunities:

Exploration of Underexplored Derivatives: The scarcity of data on compounds like this compound presents a clear opportunity for novel research. Its unique substitution pattern could lead to distinct chemical properties and biological activities.

Development of Novel Synthetic Methodologies: There is an ongoing need for the development of more efficient, atom-economical, and environmentally benign synthetic methods for the construction and functionalization of the imidazo[1,5-a]pyridine scaffold.

Application in Materials Science: Beyond their biological potential, the photophysical properties of imidazo[1,5-a]pyridine derivatives, such as fluorescence, open up avenues for their application in materials science, for example, as organic light-emitting diode (OLED) materials or fluorescent probes. lew.ro

Future Perspectives for the Continued Advancement of this compound Studies and its Translational Potential

The future of research on this compound and its parent scaffold is promising, with several key directions for advancement.

Future Research Directions:

Systematic Biological Screening: A crucial next step is the systematic biological screening of this compound against a wide range of therapeutic targets. Its inclusion in large-scale screening campaigns could uncover novel biological activities.

Detailed Characterization: Comprehensive spectroscopic and crystallographic characterization of this compound is necessary to fully understand its three-dimensional structure and chemical properties. This data is essential for computational modeling and rational drug design.

Medicinal Chemistry Campaigns: Should initial screenings yield promising results, focused medicinal chemistry efforts can be initiated to synthesize analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

Investigation of Photophysical Properties: A detailed investigation into the fluorescence and other photophysical properties of this compound could reveal its potential for use in imaging or as a functional material.

Translational Potential:

The translational potential of this compound is currently speculative but holds promise. Given the diverse biological activities of the broader imidazo[1,5-a]pyridine class, this specific derivative could potentially be developed into a lead compound for various diseases. For instance, if it demonstrates potent and selective anticancer activity, it could enter the preclinical development pipeline. Similarly, promising antimicrobial or anti-inflammatory properties could lead to its development as a novel therapeutic agent. The journey from a commercially available compound to a clinically approved drug is long and arduous, but the foundational research into the imidazo[1,5-a]pyridine scaffold provides a strong starting point for the exploration of this compound's therapeutic potential. The key to unlocking this potential lies in dedicated and systematic scientific investigation.

Q & A

Basic Research Questions

Q. How can the crystal structure of 5,7-Dimethylimidazo[1,5-a]pyridine be determined, and what key intermolecular interactions influence its solid-state properties?

  • Methodology : Single-crystal X-ray diffraction is the primary technique for resolving crystal structures. Intermolecular interactions such as π–π stacking, C–H⋯N, and C–H⋯π hydrogen bonds stabilize the lattice. These interactions are influenced by the position of nitrogen atoms in the imidazo[1,5-a]pyridine core, which affects molecular packing and fluorescence properties .

Q. What one-pot synthesis methods are effective for preparing fluorescent this compound derivatives?

  • Methodology : A catalyst-free, one-pot cyclization reaction using water as the solvent can synthesize fluorescent derivatives. Key steps include (i) condensation of aldehydes with amines under mild conditions and (ii) characterization via 1H/13C^1H/^{13}C NMR and UV-vis spectroscopy. Quantum yield is measured using a fluorimeter with a reference standard (e.g., quinine sulfate) .

Q. How should researchers design experiments to evaluate the antibacterial activity of this compound derivatives?

  • Methodology :

  • Step 1 : Synthesize a compound library with varying substituents.
  • Step 2 : Perform agar diffusion or broth microdilution assays against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) strains.
  • Step 3 : Determine minimum inhibitory concentrations (MICs) and compare with standard antibiotics (e.g., ampicillin) .

Advanced Research Questions

Q. What advanced techniques confirm the structure of novel this compound adducts formed in multi-component reactions?

  • Methodology : After synthesis, use high-resolution mass spectrometry (HRMS) and 1H/13C^1H/^{13}C NMR for preliminary validation. Confirm stereochemistry and crystal packing via single-crystal X-ray diffraction. Software like CrysAlisPro and SHELXT is critical for data refinement .

Q. How do π-stacking and hydrogen bonding interactions in derivatives affect fluorescence efficiency and application potential?

  • Methodology :

  • Structural Analysis : Correlate X-ray data (e.g., interplanar distances) with fluorescence intensity.
  • Optical Studies : Measure Stokes’ shift and quantum yield to assess energy transfer efficiency. Derivatives with strong π-stacking exhibit redshifted emission, making them suitable for blue-light-emitting materials .

Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced biological activity?

  • Methodology :

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 5- and 7-positions to modulate electronic properties.
  • Solvent/Reagent Optimization : Use green solvents (e.g., ethanol/water mixtures) and avoid toxic catalysts (e.g., piperidine derivatives) .

Q. How can enzyme inhibition kinetics and thermodynamics be analyzed for derivatives targeting proteases?

  • Methodology :

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and KiK_i values.
  • Thermodynamic Analysis : Calculate free energy changes (ΔG\Delta G) using the equation ΔG=RTlnKi\Delta G = -RT \ln K_i, where RR is the gas constant and TT is temperature .

Q. What are the challenges in scaling up synthesis while maintaining purity and yield for pharmacological studies?

  • Methodology :

  • Process Optimization : Transition from batch to flow chemistry for controlled reaction conditions.
  • Purification : Use preparative HPLC or column chromatography to isolate high-purity compounds. Validate via HPLC-MS and elemental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.